molecular formula C21H17N3O3S B11533258 (5Z)-1-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-1-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11533258
M. Wt: 391.4 g/mol
InChI Key: DFQFHCADUQTFJB-BOPFTXTBSA-N
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Description

(5Z)-1-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an indole moiety, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Methoxyphenyl Group Introduction:

    Diazinane Ring Formation: The diazinane ring is formed through a cyclization reaction, which may involve the use of thiourea and appropriate catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound could be explored for drug development, particularly for its potential to interact with specific biological targets. Its structural features may allow it to modulate enzyme activity or receptor binding.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(4-HYDROXYPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • (5Z)-1-(4-CHLOROPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of (5Z)-1-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and structural features. The presence of the methoxy group, indole moiety, and diazinane ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(5Z)-1-(4-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H17N3O3S/c1-23-12-13(16-5-3-4-6-18(16)23)11-17-19(25)22-21(28)24(20(17)26)14-7-9-15(27-2)10-8-14/h3-12H,1-2H3,(H,22,25,28)/b17-11-

InChI Key

DFQFHCADUQTFJB-BOPFTXTBSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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